molecular formula C14H20N2O B14858289 3-(2,4,6-Trimethyl-benzyl)-piperazin-2-one CAS No. 1246548-33-3

3-(2,4,6-Trimethyl-benzyl)-piperazin-2-one

Cat. No.: B14858289
CAS No.: 1246548-33-3
M. Wt: 232.32 g/mol
InChI Key: XUVYOYVYKMJDRH-UHFFFAOYSA-N
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Description

®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE is a chemical compound with a molecular formula of C14H22N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 2,4,6-trimethylbenzyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of 2,4,6-trimethylbenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to a specific temperature, often around 100-120 degrees Celsius, to facilitate the reaction. The product is then purified through various techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a wide range of functionalized piperazine compounds.

Scientific Research Applications

®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE is unique due to its specific substitution pattern and the presence of the piperazin-2-one moiety. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1246548-33-3

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methyl]piperazin-2-one

InChI

InChI=1S/C14H20N2O/c1-9-6-10(2)12(11(3)7-9)8-13-14(17)16-5-4-15-13/h6-7,13,15H,4-5,8H2,1-3H3,(H,16,17)

InChI Key

XUVYOYVYKMJDRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2C(=O)NCCN2)C

Origin of Product

United States

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